2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile
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Overview
Description
2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.659 g/mol . It is a non-polymeric compound that features a pyridine ring substituted with a chlorine atom, a cyclopropylmethylamino group, and a carbonitrile group .
Preparation Methods
The synthesis of 2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with cyclopropylmethylamine under specific reaction conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Chloropyridine-3-carbonitrile: A precursor in the synthesis of the compound.
Cyclopropylmethylamine: Another precursor used in the synthesis.
Other substituted pyridines: Compounds with similar structures but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-chloro-4-(cyclopropylmethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c11-10-8(5-12)9(3-4-13-10)14-6-7-1-2-7/h3-4,7H,1-2,6H2,(H,13,14) |
InChI Key |
NLBNRXHKCJFZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
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